REACTION_CXSMILES
|
[CH3:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].C([O-])(=O)C.[K+].C(OC(=O)C)(=O)C.[N:22](OCCC(C)C)=O.[Li+].[OH-]>O.C1COCC1.C(Cl)(Cl)Cl>[Cl:9][C:8]1[CH:7]=[CH:6][CH:5]=[C:3]2[C:2]=1[CH:1]=[N:22][NH:4]2 |f:1.2,5.6|
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Name
|
|
Quantity
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8.4 mL
|
Type
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reactant
|
Smiles
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CC1=C(N)C=CC=C1Cl
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Name
|
potassium acetate
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Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[K+]
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Name
|
|
Quantity
|
120 mL
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Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
18.9 mL
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Type
|
reactant
|
Smiles
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N(=O)OCCC(C)C
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Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
To a 250 ml flask with stir bar
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
with stirring
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was warmed to 25° C.
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Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
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1 h
|
Type
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TEMPERATURE
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Details
|
At this point, the reaction was heated to 60° C
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Type
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STIRRING
|
Details
|
the reaction was stirred overnight at 60° C
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to 0° C
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at 0° C. for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with EtOAc (300 ml, 100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C=NNC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.07 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 102.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |